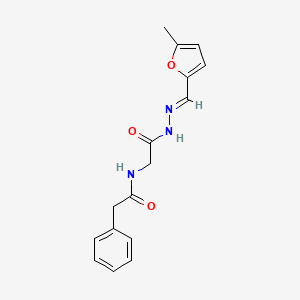
Clorhidrato de 1-amino-3-(3-metilfenoxi)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride is an organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone, making it a versatile molecule for chemical reactions and synthesis.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological research to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and epichlorohydrin.
Reaction Conditions: The reaction between 3-methylphenol and epichlorohydrin is carried out under basic conditions to form 3-(3-methylphenoxy)-1,2-epoxypropane.
Amination: The epoxy compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 1-Amino-3-(3-methylphenoxy)-2-propanol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride can be compared with similar compounds such as:
1-Amino-3-(4-methylphenoxy)-2-propanol Hydrochloride: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
1-Amino-3-(3-chlorophenoxy)-2-propanol Hydrochloride: This compound contains a chlorine substituent instead of a methyl group, leading to different chemical properties and reactivity.
1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride: The presence of a methoxy group instead of a methyl group affects the compound’s electronic and steric properties.
The uniqueness of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
1-amino-3-(3-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXQHIXKSFMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)


![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)

![N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)

![3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2549295.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)

